molecular formula C15H13N3O B12006630 3-anilino-2-methyl-4(3H)-quinazolinone CAS No. 1221-79-0

3-anilino-2-methyl-4(3H)-quinazolinone

Cat. No.: B12006630
CAS No.: 1221-79-0
M. Wt: 251.28 g/mol
InChI Key: LKNSGCJDJRSIFZ-UHFFFAOYSA-N
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Description

3-anilino-2-methyl-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an aniline group at the 3-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-2-methyl-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-4(3H)-quinazolinone, which can be obtained from anthranilic acid and acetic anhydride.

    Formation of 3-anilino Derivative: The 2-methyl-4(3H)-quinazolinone is then reacted with aniline in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-anilino-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazolinone derivatives with different oxidation states.

    Reduction: Amine derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-anilino-2-methyl-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4(3H)-quinazolinone: Lacks the aniline group at the 3-position.

    3-anilinoquinazolinone: Lacks the methyl group at the 2-position.

    4(3H)-quinazolinone: Lacks both the aniline and methyl groups.

Uniqueness

3-anilino-2-methyl-4(3H)-quinazolinone is unique due to the presence of both the aniline and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

CAS No.

1221-79-0

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-anilino-2-methylquinazolin-4-one

InChI

InChI=1S/C15H13N3O/c1-11-16-14-10-6-5-9-13(14)15(19)18(11)17-12-7-3-2-4-8-12/h2-10,17H,1H3

InChI Key

LKNSGCJDJRSIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC=C3

Origin of Product

United States

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